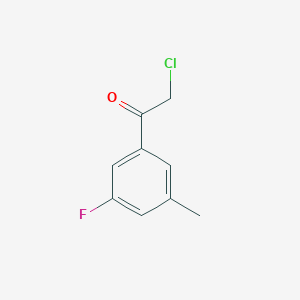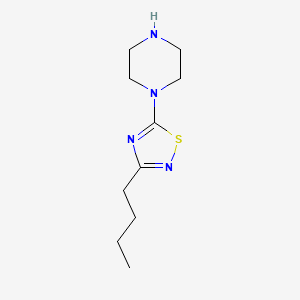
2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone (CFME) is a compound belonging to the class of organic chemicals known as ketones. CFME is an important reagent used in many scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It has also been used in the synthesis of a range of other compounds, such as polymers, dyes, and surfactants.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is a versatile reagent used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It can also be used in the synthesis of polymers, dyes, and surfactants. Furthermore, 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is not fully understood. However, it is believed to be involved in the synthesis of a range of compounds with potential therapeutic applications. 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is believed to act as a catalyst in the synthesis of these compounds, as it is able to facilitate the formation of new chemical bonds. Furthermore, 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone has been shown to be capable of forming strong hydrogen bonds with other molecules, which may be involved in the synthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone are not well understood. However, it is believed to be involved in the synthesis of a range of compounds with potential therapeutic applications. Furthermore, 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone has been shown to be capable of forming strong hydrogen bonds with other molecules, which may be involved in the synthesis of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone in laboratory experiments include its low cost and its mild reaction conditions. Furthermore, its versatility makes it a useful reagent for a wide range of scientific research applications. However, the use of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone in laboratory experiments is limited due to its low solubility in water and its potential toxicity.
Zukünftige Richtungen
The potential future directions for the use of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone include its use in the synthesis of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of polymers, dyes, and surfactants. Additionally, 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone could be used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone could be used in the synthesis of compounds with potential therapeutic applications for neurological and cardiovascular diseases. Finally, 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone could be used in the development of new materials for use in medical devices and other applications.
Synthesemethoden
2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is synthesized through a two-step process. The first step involves the reaction of 3-fluoro-5-methyl-phenyl-chloroformate with sodium hydroxide to form 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone and sodium chloride. The second step involves the reaction of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone with an aqueous solution of sodium hydroxide to form the desired product, 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone. The reaction conditions for both steps are mild and the reaction can be carried out at room temperature.
Eigenschaften
IUPAC Name |
2-chloro-1-(3-fluoro-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKPONWGWARGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356014.png)
![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)
![1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356028.png)
![1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356035.png)
![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)
![1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356041.png)
![1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356042.png)
![1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B6356047.png)

![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)
![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)

